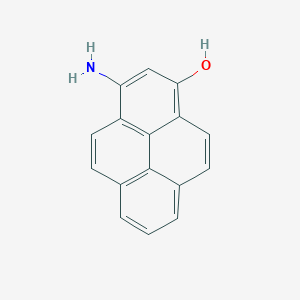![molecular formula C13H20O B14328577 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene CAS No. 110673-02-4](/img/structure/B14328577.png)
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Propan-2-yl)oxy]bicyclo[422]deca-7,9-diene is a bicyclic compound with a unique structure that includes a propan-2-yl group attached via an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene typically involves the reaction of bicyclo[4.2.2]deca-7,9-diene with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions often require the presence of a catalyst or specific reaction conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-[(Propan-2-yl)oxy]bicyclo[42
Aplicaciones Científicas De Investigación
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene involves its interaction with molecular targets through various pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.2]deca-3,7-diene: A similar bicyclic compound with different substituents.
Bicyclo[4.2.2]deca-1(8),2,4,6,9-pentaene: Another bicyclic compound with multiple double bonds.
Uniqueness
1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene is unique due to the presence of the propan-2-yl group attached via an oxygen atom, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Propiedades
Número CAS |
110673-02-4 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
1-propan-2-yloxybicyclo[4.2.2]deca-7,9-diene |
InChI |
InChI=1S/C13H20O/c1-11(2)14-13-8-4-3-5-12(6-9-13)7-10-13/h6-7,9-12H,3-5,8H2,1-2H3 |
Clave InChI |
JAVWIIXSXSXNLM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC12CCCCC(C=C1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


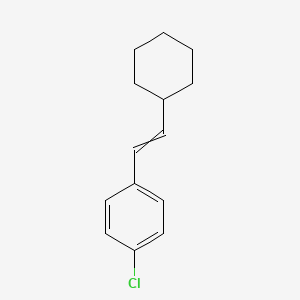
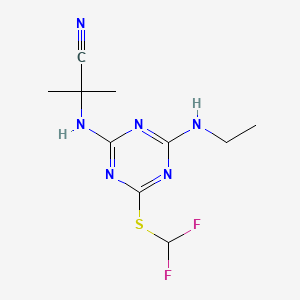
![(Buta-1,3-dien-2-yl)tris[(propan-2-yl)oxy]silane](/img/structure/B14328509.png)
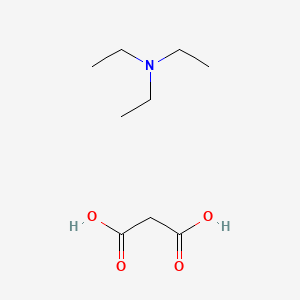
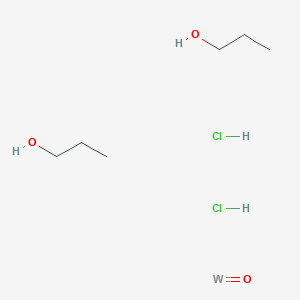
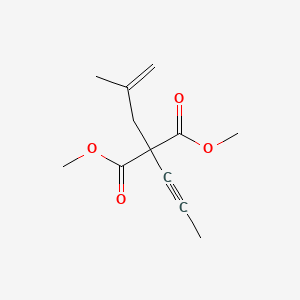
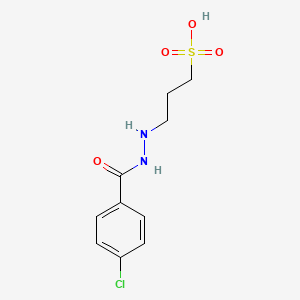
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
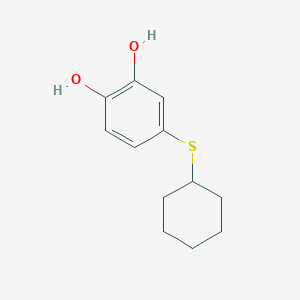
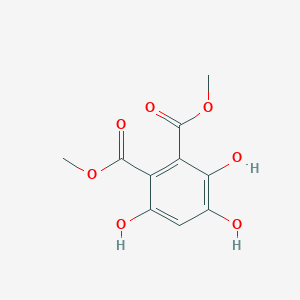
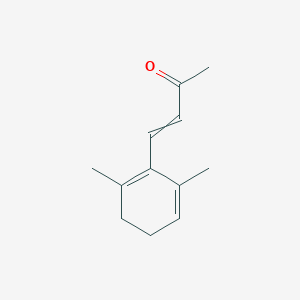
![2-[1-(Hydroxyacetyl)cyclopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14328559.png)
![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)
